Identified Structural Motif for JNK3 Kinase Inhibition
The target compound belongs to a structurally-defined series of N-benzylated isatin oximes, a scaffold optimized via X-ray crystallography to selectively inhibit JNK3 over the p38 MAP kinase [1]. While the target compound itself has not been directly profiled, the foundational paper for this series reports that the parent, unsubstituted N-benzyl isatin oxime inhibits JNK3 with a Ki of 0.51 μM and shows no measurable affinity for p38, establishing this chemotype's potential for high selectivity [1]. The 3-chlorobenzyl moiety is a logical extension of this structure-activity relationship (SAR) exploring substituted benzyl groups, and its procurement is relevant for any program investigating this defined interaction.
| Evidence Dimension | Kinase inhibitory activity (JNK3 Ki) and selectivity (p38) |
|---|---|
| Target Compound Data | Not directly reported in the identified literature. |
| Comparator Or Baseline | Unsubstituted N-benzyl isatin oxime (parent compound): JNK3 Ki = 0.51 μM; p38 affinity not measurable. |
| Quantified Difference | Data not available for direct comparison. |
| Conditions | In vitro kinase inhibition assay. X-ray crystallography performed to confirm binding mode at the JNK3 active site. |
Why This Matters
Procurement is justified as a tool compound for expanding the SAR of a validated, selective JNK3 inhibitor scaffold where the binding mode is known.
- [1] Cao, J., Gao, H., Bemis, G., Salituro, F., Ledeboer, M., Harrington, E., ... & Green, J. (2009). Structure-based design and parallel synthesis of N-benzyl isatin oximes as JNK3 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2891-2895. View Source
